molecular formula C11H10N4O2S2 B2565136 6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1428358-65-9

6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2565136
CAS No.: 1428358-65-9
M. Wt: 294.35
InChI Key: ZSDNRABTHXFMIX-UHFFFAOYSA-N
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Description

6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves the reaction of hydrazonoyl halides with thiosemicarbazide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The compound’s structure allows it to bind to specific receptors or active sites, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide stands out due to its unique combination of a thiazole and pyrimidine ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S2/c16-8-1-2-13-11-15(8)5-7(6-19-11)9(17)14-10-12-3-4-18-10/h1-4,7H,5-6H2,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDNRABTHXFMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CC(=O)N21)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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